garcihombronane J

Description

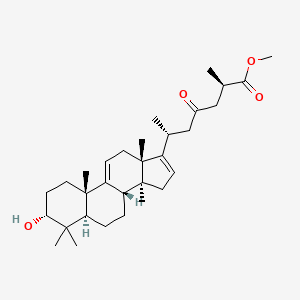

Garcihombronane J is a cycloartane-type triterpenoid isolated from the bark of Garcinia hombroniana, a plant species traditionally used in Southeast Asia for medicinal purposes. Structurally, it is characterized by a lanostane skeleton with specific substituents: R1 = H, R2 = OH, and R3 = CH3 at positions 3, 23, and 24, respectively . Its identification relies on NMR (¹H and ¹³C), ESI-MS, and optical rotation data, confirming its classification within the garcihombronane family of triterpenes .

This compound exhibits dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative disorders like Alzheimer’s disease. In vitro studies demonstrated its IC₅₀ values in the micromolar range, comparable to other triterpenoids from G. hombroniana . Unlike benzophenones or xanthones from the same plant, this compound lacks significant antioxidant or cytotoxic effects, suggesting a specialized role in enzyme modulation .

Properties

Molecular Formula |

C31H48O4 |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

methyl (2R,6R)-6-[(3R,5R,8S,10S,13S,14S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate |

InChI |

InChI=1S/C31H48O4/c1-19(17-21(32)18-20(2)27(34)35-8)22-11-15-31(7)24-9-10-25-28(3,4)26(33)13-14-29(25,5)23(24)12-16-30(22,31)6/h11-12,19-20,24-26,33H,9-10,13-18H2,1-8H3/t19-,20-,24-,25+,26-,29-,30-,31+/m1/s1 |

InChI Key |

QIMIUNGNQNMMLJ-NDWGWJLQSA-N |

Isomeric SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)OC)C1=CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)OC)C1=CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Synonyms |

garcihombronane J |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Garcihombronane J belongs to a family of structurally related triterpenoids, including garcihombronanes B, D, E, F, and H. These compounds share a lanostane or cycloartane backbone but differ in hydroxylation, methylation, and oxidation patterns, leading to distinct bioactivities.

Table 1: Structural and Functional Comparison of Garcihombronane Derivatives

Key Findings

Structural Determinants of Activity

- The presence of a methyl group (R3 = CH₃) in this compound enhances its cholinesterase inhibition compared to garcihombronane E (R3 = H), which shows negligible activity .

- Hydroxylation at R1 (e.g., garcihombronane D) correlates with antiplasmodial effects, likely due to increased polarity and target binding .

Garcihombronane B’s cytotoxicity against DBTRG cells (IC₅₀ ~10 µM) contrasts with this compound’s lack of cytotoxicity, indicating divergent mechanisms despite structural similarities .

Enzyme Inhibition Profiles

- This compound and D both inhibit cholinesterases, but J’s dual AChE/BChE inhibition (IC₅₀ ~20–50 µM) is more potent than D’s selective BChE activity .

- Garcihombronane F’s glycosylation (R2 = β-D-glucose) abolishes cholinesterase effects but enhances antiplatelet activity, suggesting steric hindrance influences target binding .

Research Implications and Gaps

- Pharmacological Potential: this compound’s cholinesterase inhibition warrants further in vivo studies for Alzheimer’s therapy, while garcihombronane D’s antiplasmodial activity merits optimization for malaria treatment .

- Synthetic Modifications : Structural analogs of this compound with enhanced methylation or hydroxylation could improve potency and selectivity against AChE/BChE .

- Comparative Studies: Direct comparisons of this compound with non-Garcinia triterpenes (e.g., ganoderic acids from Ganoderma lucidum) are lacking but could elucidate genus-specific bioactivity trends .

Q & A

Basic: What spectroscopic methods are recommended for the structural elucidation of garcihombronane J, and how can researchers validate their findings?

This compound’s structure is typically characterized using nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D experiments), UV-Vis spectroscopy , infrared (IR) spectroscopy , and electron ionization/electrospray ionization mass spectrometry (EI/ESI-MS) . Validation requires cross-referencing spectral data with known analogs (e.g., garcihombronanes B and D) and comparing retention times or fragmentation patterns in mass spectrometry. Researchers should also report chemical shifts, coupling constants, and integration ratios in NMR to confirm stereochemistry and substituent placement .

Basic: How can researchers design assays to evaluate the biological activity of this compound?

Assays should target specific biological pathways relevant to the compound’s reported activities (e.g., antioxidant or cytotoxic properties). For example:

- In vitro antioxidant assays : Use DPPH radical scavenging or FRAP tests with gallic acid as a positive control.

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare IC₅₀ values with reference drugs like doxorubicin.

Ensure replicates (n ≥ 3) and include solvent-only controls to rule out artifacts. Document raw data and statistical significance (p < 0.05) using ANOVA or t-tests .

Basic: What are the common natural sources and extraction protocols for this compound?

This compound is isolated from Garcinia hombroniana via ethyl acetate or dichloromethane extraction of dried plant material. Steps include:

Maceration or Soxhlet extraction with solvents of increasing polarity.

Column chromatography (silica gel, Sephadex LH-20) for fractionation.

HPLC or TLC for purification.

Yield optimization requires adjusting solvent ratios (e.g., hexane:ethyl acetate gradients) and monitoring fractions with UV detection .

Advanced: How should researchers address contradictory data in the bioactivity profiles of this compound across studies?

Contradictions may arise from differences in assay conditions, cell lines, or compound purity. To resolve this:

- Standardize protocols : Use identical cell lines, serum concentrations, and incubation times.

- Validate purity : Confirm via HPLC (>95% purity) and quantify degradation products.

- Meta-analysis : Compare datasets using multivariate statistics to identify confounding variables (e.g., solvent effects or pH variations).

Iterative re-testing under controlled conditions is critical .

Advanced: What experimental strategies optimize the isolation yield of this compound while minimizing co-elution with structurally similar compounds?

- Chromatographic optimization : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients.

- Solvent system screening : Test binary/ternary solvent mixtures (e.g., chloroform:methanol:water) for better separation.

- LC-MS coupling : Monitor fractions in real-time to track this compound’s m/z signature.

Document retention times and compare with reference standards to confirm identity .

Advanced: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Design a stability study:

Prepare solutions of this compound in buffers (pH 3–9).

Incubate at 25°C, 37°C, and 50°C for 0–72 hours.

Analyze degradation via HPLC-UV at regular intervals.

Quantify degradation products using ESI-MS and propose degradation pathways (e.g., hydrolysis or oxidation).

Include Arrhenius plots to predict shelf-life under storage conditions .

Advanced: What comparative frameworks are suitable for evaluating this compound’s bioactivity against other benzophenones or xanthones?

Use structure-activity relationship (SAR) studies :

- Compare substituent effects (e.g., hydroxyl/methoxy groups) on antioxidant activity.

- Perform molecular docking to assess binding affinity with target proteins (e.g., COX-2 or NADPH oxidase).

- Analyze IC₅₀ values across analogs using hierarchical clustering or heatmaps.

Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) to justify comparative scope .

Advanced: How can researchers validate the purity of this compound for pharmacological assays?

- HPLC-DAD/MS : Confirm single-peak elution and match UV/Vis spectra with literature.

- Elemental analysis : Compare experimental C/H/N ratios with theoretical values.

- NMR purity : Ensure no extraneous peaks in ¹H NMR spectra.

Purity thresholds (>95%) must be stated in methods, with batch-to-batch reproducibility tests .

Advanced: What experimental designs are recommended to study synergistic effects between this compound and conventional therapeutics?

- Combination index (CI) assays : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1).

- Isobolograms : Plot dose-response curves for individual and combined treatments.

- Pathway analysis : Use RNA-seq or proteomics to identify synergistic mechanisms (e.g., enhanced apoptosis or oxidative stress).

Include dose-ranging studies and control for solvent cytotoxicity .

Advanced: How should researchers design long-term stability studies for this compound in formulation development?

- ICH guidelines : Test under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions for 6–12 months.

- Analytical endpoints : Monitor appearance, pH, degradation products (HPLC), and bioactivity retention.

- Container compatibility : Assess leaching from glass vs. polymer containers via ICP-MS.

Publish stability-indicating methods and degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.